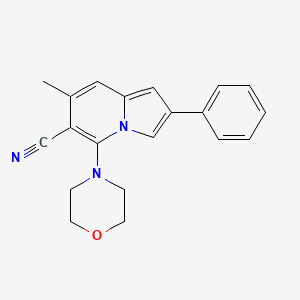

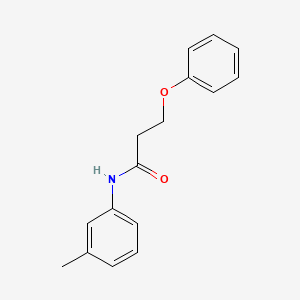

![molecular formula C12H10N8O3 B5594296 N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)

N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain an oxadiazole ring . Oxadiazoles are a class of heterocyclic aromatic chemical compounds of the azole family, with the molecular formula C2H2N2O . They are known to appear in a variety of pharmaceutical drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazoles can be synthesized through a variety of methods . The synthesis of oxadiazoles often involves the cyclization of appropriate precursors .Aplicaciones Científicas De Investigación

Antimicrobial and Anti-Proliferative Activities

The synthesis of 1,3,4-Oxadiazole N-Mannich bases demonstrated significant antimicrobial activities against pathogenic Gram-positive, Gram-negative bacteria, and Candida albicans. Some derivatives exhibited broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Furthermore, these compounds showed promising anti-proliferative activity against several cancer cell lines, indicating potential applications in antimicrobial and cancer research (L. H. Al-Wahaibi et al., 2021).

Anticancer and Antiangiogenic Effects

Research on novel thioxothiazolidin-4-one derivatives highlighted their anticancer and antiangiogenic effects against a mouse tumor model. These compounds significantly reduced tumor volume and cell number, extending the life span of tumor-bearing mice. The findings suggest the potential of related chemical structures in developing anticancer therapies (S. Chandrappa et al., 2010).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, upon reaction with a range of primary amines, exhibited potent cytotoxic activity against various cancer cell lines. Some compounds had IC(50) values less than 10 nM, showcasing their potential in cancer treatment (L. Deady et al., 2003).

Novel Synthesis Methods

Studies also focused on the development of novel synthesis methods for creating 1,3,4-oxadiazole derivatives, which are pivotal in the pharmaceutical industry for developing new drugs. These methods offer efficient, catalyst-free approaches to synthesize fully substituted 1,3,4-oxadiazole derivatives, contributing to green chemistry initiatives (A. Ramazani & A. Rezaei, 2010).

Antimycobacterial Activity

Another study synthesized substituted isosteres of pyridine- and pyrazinecarboxylic acids, which exhibited significant antimycobacterial activity against Mycobacterium tuberculosis. This research opens avenues for developing new treatments for tuberculosis (M. Gezginci et al., 1998).

Propiedades

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-oxa-1,3,5,7,10,11,12-heptazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N8O3/c1-21-6-3-4-8(22-2)7(5-6)13-9-11-15-18-19-20(11)12-10(14-9)16-23-17-12/h3-5H,1-2H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTPTPRRAJIPHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC3=NON=C3N4C2=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

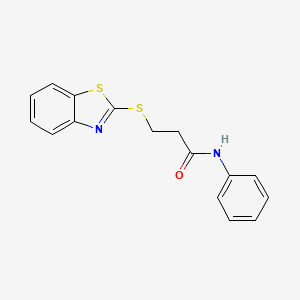

![2-cyclopentyl-N-({(2S,4S)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-fluoropyrrolidin-2-yl}methyl)acetamide](/img/structure/B5594213.png)

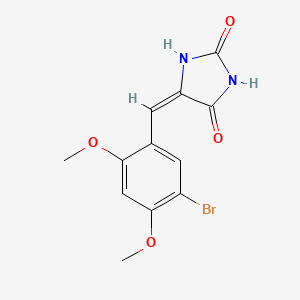

![6-(4-nitrophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5594219.png)

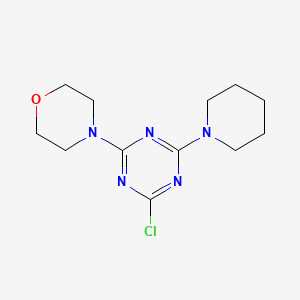

![3-{2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5594232.png)

![(3R*,4R*)-3-isopropyl-1-{[(3-methoxyphenyl)thio]acetyl}-4-methylpyrrolidin-3-ol](/img/structure/B5594261.png)

![N-(1,1-diethylpropyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5594291.png)

![4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5594300.png)

![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide](/img/structure/B5594306.png)